

Dihydro FF-MAS: A Technical Guide to its Natural Occurrence and Endogenous Sources

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Compound of Interest

Compound Name: Dihydro FF-MAS

CAS No.: 19456-83-8

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Abstract

Dihydro Follicular Fluid-Meiosis Activating Sterol (**Dihydro FF-MAS**), a key sterol intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis, is an endogenously produced molecule found in mammalian cells. While its direct biological activities and signaling pathways are still under investigation, its position as a precursor to cholesterol underscores its importance in cellular metabolism. This technical guide provides a comprehensive overview of the natural occurrence and sources of **Dihydro FF-MAS**, details the experimental protocols for its analysis, and visualizes its biosynthetic pathway and analytical workflow. Due to a lack of specific quantitative data for **Dihydro FF-MAS** in the current literature, information on its closely related precursor, FF-MAS, is provided for context.

Introduction

Dihydro Follicular Fluid-Meiosis Activating Sterol (**Dihydro FF-MAS**) is a C29 sterol that serves as an intermediate in the Kandutsch-Russell (K-R) pathway, one of the two primary routes for cholesterol biosynthesis in mammals, the other being the Bloch pathway.[1] The K-R pathway

is characterized by the reduction of the C24-C25 double bond of lanosterol early in the pathway. **Dihydro FF-MAS** is formed from dihydrolanosterol through the catalytic action of the enzyme lanosterol 14 α -demethylase (CYP51A1).[2] Its natural occurrence is intrinsically linked to tissues with active cholesterol synthesis.

Natural Occurrence and Sources

Dihydro FF-MAS is endogenously synthesized in mammalian tissues that perform cholesterol biosynthesis. While specific concentrations of **Dihydro FF-MAS** are not well-documented in publicly available literature, its presence can be inferred in various tissues, including the liver, skin, and reproductive tissues.[3]

Reproductive Tissues

The "Follicular Fluid" part of its name suggests a significant presence in the ovarian follicles. While quantitative data for **Dihydro FF-MAS** is scarce, its precursor, FF-MAS, has been isolated from human follicular fluid.[3] The synthesis of meiosis-activating sterols (MAS) like FF-MAS and Testis-MAS (T-MAS) is elevated in the gonads, indicating that **Dihydro FF-MAS** is also likely present in these tissues.[2]

Other Tissues

As an intermediate in a fundamental biosynthetic pathway, **Dihydro FF-MAS** is expected to be present in varying concentrations in all cells capable of synthesizing cholesterol. The liver is a primary site of cholesterol synthesis, and thus a significant source of **Dihydro FF-MAS**.

Quantitative Data

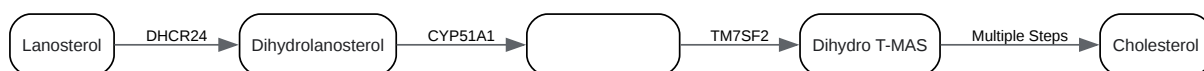
Direct quantitative measurements of **Dihydro FF-MAS** in biological samples are not readily available in the scientific literature. However, data for the related sterol, FF-MAS, in human follicular fluid can provide an approximate indication of the concentration range of these meiosis-activating sterols.

Sterol	Biological Matrix	Concentration (μM)	Species	Reference
FF-MAS	Human Follicular Fluid	1.3 (range 0.3-5.3)	Human	[3]

Note: This table summarizes available quantitative data for the closely related compound FF-MAS. Further research is required to determine the specific concentrations of **Dihydro FF-MAS** in various tissues.

Biosynthesis of Dihydro FF-MAS

Dihydro FF-MAS is synthesized as part of the Kandutsch-Russell pathway of cholesterol biosynthesis. The key step in its formation is the 14α -demethylation of dihydrolanosterol, a reaction catalyzed by the cytochrome P450 enzyme, CYP51A1.[2]



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Kandutsch-Russell Pathway for **Dihydro FF-MAS** Biosynthesis.

Signaling Pathways

The direct signaling pathways and receptors for **Dihydro FF-MAS** have not been elucidated. Research on the closely related FF-MAS suggests potential involvement of the Hedgehog and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in its biological effects, particularly in reproductive processes.[4][5] However, it is crucial to note that this is an extrapolation, and dedicated studies are needed to determine the specific signaling mechanisms of **Dihydro FF-MAS**. The Mas receptor, part of the renin-angiotensin system, has been a subject of interest in various physiological processes, but a direct link to **Dihydro FF-MAS** or other meiosis-activating sterols has not been established.[6][7]

Experimental Protocols

The following protocols are adapted from established methods for the analysis of related sterols and can be applied to the extraction, isolation, and quantification of **Dihydro FF-MAS** from biological samples.[1]

Lipid Extraction from Biological Fluids (e.g., Follicular Fluid, Plasma)

This protocol is a modification of the Folch method for lipid extraction.

Materials:

- Biological fluid sample (e.g., 100 μ L)
- Chloroform
- Methanol
- Deionized water
- Internal standard (e.g., deuterated **Dihydro FF-MAS** or a similar sterol)
- Centrifuge tubes (glass, solvent-resistant)
- Centrifuge
- Nitrogen gas evaporator

Procedure:

- To a glass centrifuge tube, add 100 μ L of the biological fluid sample.
- Add a known amount of the internal standard.
- Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
- Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.
- Add 0.5 mL of deionized water to induce phase separation.

- Vortex for another 30 seconds.
- Centrifuge at 2000 x g for 10 minutes to separate the phases.
- Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a clean glass tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
- The dried lipid extract is now ready for derivatization or reconstitution for analysis.

Sample Preparation for Mass Spectrometry

For Gas Chromatography-Mass Spectrometry (GC-MS):

- To the dried lipid extract, add 50 μ L of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and 50 μ L of pyridine.
- Cap the vial tightly and heat at 60°C for 1 hour to form trimethylsilyl (TMS) ethers, which increases the volatility of the sterols.
- The sample is now ready for GC-MS analysis.

For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

- Reconstitute the dried lipid extract in a suitable mobile phase (e.g., 100 μ L of methanol or acetonitrile).
- Vortex briefly and transfer the solution to an autosampler vial.
- The sample is now ready for LC-MS/MS analysis.

Quantification by Mass Spectrometry

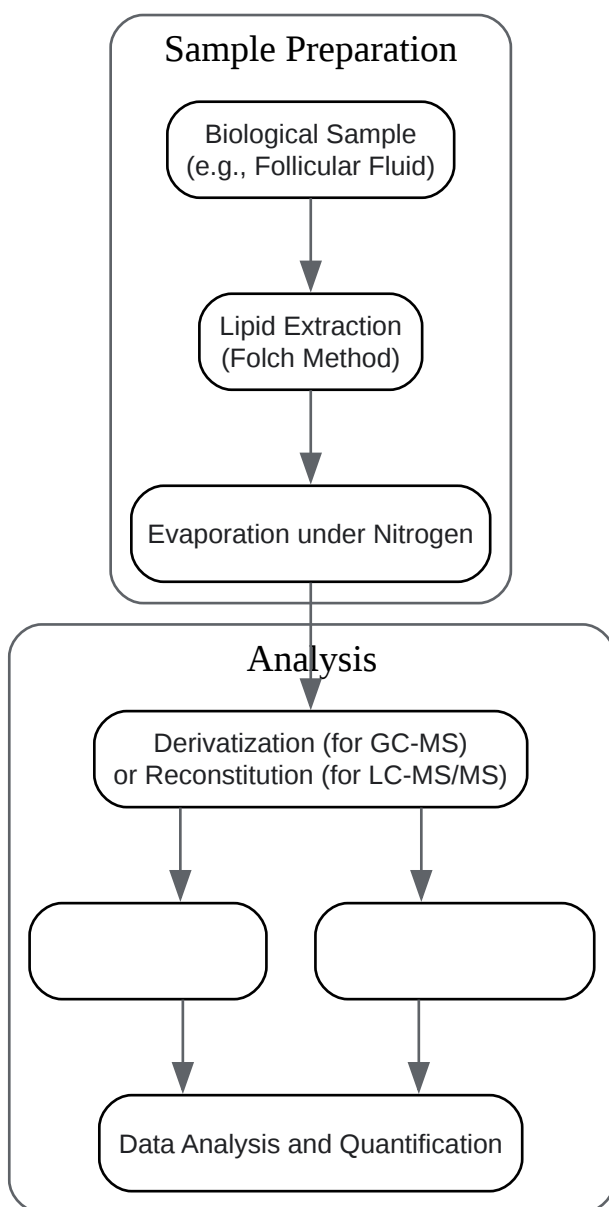
GC-MS:

- Column: A non-polar capillary column (e.g., DB-5ms).

- Injection: Splitless injection.
- Carrier Gas: Helium.
- Oven Program: A temperature gradient from a low starting temperature (e.g., 150°C) to a high final temperature (e.g., 300°C) to separate the sterols.
- Ionization: Electron Ionization (EI).
- Detection: Selected Ion Monitoring (SIM) of characteristic ions for **Dihydro FF-MAS-TMS** ether and the internal standard.

LC-MS/MS:

- Column: A reverse-phase C18 column.
- Mobile Phase: A gradient of two solvents, for example, Solvent A: water with 0.1% formic acid, and Solvent B: acetonitrile with 0.1% formic acid.
- Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for **Dihydro FF-MAS** and the internal standard.



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Experimental Workflow for **Dihydro FF-MAS** Analysis.

Conclusion

Dihydro FF-MAS is an important, endogenously produced intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. Its natural occurrence is widespread in mammalian tissues, with a likely concentration in reproductive tissues. While direct quantitative data and specific signaling pathways for **Dihydro FF-MAS** remain to be fully elucidated, the

analytical methods for its detection and quantification are well-established. Further research into the specific biological roles of **Dihydro FF-MAS** may reveal novel functions beyond its role as a cholesterol precursor, with potential implications for drug development and the understanding of various physiological and pathological processes.

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